1-Ethoxy-3-hydroxyacetone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

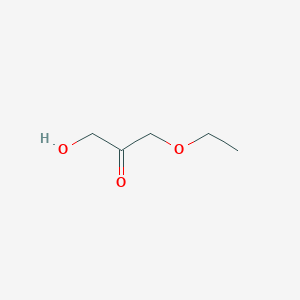

1-ethoxy-3-hydroxyacetone is an O-alkylglycerone that is the mono-ethyl ether of 1,3-dihydroxyacetone.

科学研究应用

Biocatalytic Applications

Enzymatic Synthesis

Recent studies have demonstrated the potential of engineered glycerol dehydrogenases to catalyze the selective oxidation of alkyl and aryl glyceryl monoethers to produce 1-ethoxy-3-hydroxyacetone. This enzymatic process allows for high enantioselectivity, yielding primarily the S-isomer with an enantiomeric excess greater than 99% . The ability to produce enantiomerically pure compounds is crucial for pharmaceutical applications, where specific stereochemistry can significantly affect drug efficacy and safety.

Case Study: Glycerol Dehydrogenase Engineering

In a study conducted by researchers from Bacillus stearothermophilus, the glycerol dehydrogenase enzyme was engineered to enhance its catalytic efficiency for the production of this compound. The engineered variant showed a 163-fold increase in catalytic activity towards specific substrates, demonstrating its potential for industrial applications in synthesizing bio-based solvents and intermediates for drug development .

Pharmaceutical Applications

Building Block for Drug Synthesis

this compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural similarity to naturally occurring compounds allows it to be integrated into drug formulations that require specific functional groups. The compound's ability to undergo further chemical transformations makes it an attractive candidate for creating complex drug molecules .

Case Study: Enantiomeric Purity in Drug Development

The production of enantiomerically pure alkyl glycerols is essential in pharmaceutical chemistry, as many drugs are administered as single enantiomers. The selective oxidation process not only provides a method for producing this compound but also facilitates the synthesis of other chiral compounds that are critical for drug efficacy .

Cosmetic Applications

Use in Formulations

Due to its moisturizing properties and compatibility with skin care products, this compound is increasingly utilized in cosmetic formulations. It acts as a humectant, helping to retain moisture in the skin and improve product texture . Moreover, its biocompatibility makes it suitable for sensitive skin applications.

Case Study: Formulation Development

Research has indicated that incorporating this compound into cosmetic products enhances their effectiveness by providing additional moisturizing benefits while maintaining stability during storage . This application is particularly relevant in anti-aging products where hydration plays a vital role.

Environmental Applications

Potential as a Bio-Based Solvent

The increasing interest in sustainable chemistry has led to exploring this compound as a bio-based solvent. Its production from renewable resources aligns with green chemistry principles, making it an attractive alternative to traditional solvents derived from fossil fuels .

Data Summary Table

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Biocatalysis | Production of chiral intermediates | High enantioselectivity and efficiency |

| Pharmaceuticals | Building block for drug synthesis | Ability to produce enantiomerically pure compounds |

| Cosmetics | Moisturizers and skin care products | Enhances hydration and product stability |

| Environmental | Bio-based solvent | Sustainable alternative to petrochemical solvents |

属性

分子式 |

C5H10O3 |

|---|---|

分子量 |

118.13 g/mol |

IUPAC 名称 |

1-ethoxy-3-hydroxypropan-2-one |

InChI |

InChI=1S/C5H10O3/c1-2-8-4-5(7)3-6/h6H,2-4H2,1H3 |

InChI 键 |

WATMHGCATZZWKG-UHFFFAOYSA-N |

规范 SMILES |

CCOCC(=O)CO |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。